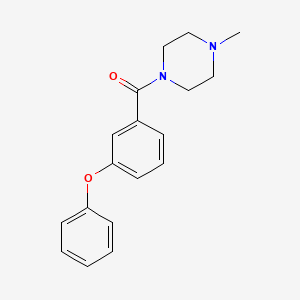![molecular formula C12H16N2O5S2 B5305501 4-OXO-4-[4-(2-THIENYLSULFONYL)PIPERAZINO]BUTANOIC ACID](/img/structure/B5305501.png)
4-OXO-4-[4-(2-THIENYLSULFONYL)PIPERAZINO]BUTANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-OXO-4-[4-(2-THIENYLSULFONYL)PIPERAZINO]BUTANOIC ACID is a complex organic compound that features a piperazine ring substituted with a thienylsulfonyl group and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-4-[4-(2-THIENYLSULFONYL)PIPERAZINO]BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-oxo-4-(2-thienyl)butanoic acid with piperazine under controlled conditions to introduce the piperazine ring. The thienylsulfonyl group is then introduced through a sulfonylation reaction using appropriate sulfonylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-OXO-4-[4-(2-THIENYLSULFONYL)PIPERAZINO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Aplicaciones Científicas De Investigación
4-OXO-4-[4-(2-THIENYLSULFONYL)PIPERAZINO]BUTANOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-OXO-4-[4-(2-THIENYLSULFONYL)PIPERAZINO]BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The thienylsulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can also interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
4-OXO-4-[4-(PYRIMIDIN-2-YL)PIPERAZINO]BUTANOIC ACID: This compound features a pyrimidinyl group instead of a thienylsulfonyl group.
4-OXO-4-[4-(PHENYL)PIPERAZINO]BUTANOIC ACID: This compound features a phenyl group instead of a thienylsulfonyl group.
Uniqueness
4-OXO-4-[4-(2-THIENYLSULFONYL)PIPERAZINO]BUTANOIC ACID is unique due to the presence of the thienylsulfonyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
4-oxo-4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c15-10(3-4-11(16)17)13-5-7-14(8-6-13)21(18,19)12-2-1-9-20-12/h1-2,9H,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLKMQCYEQCCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305448.png)
![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5305456.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B5305512.png)

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)
